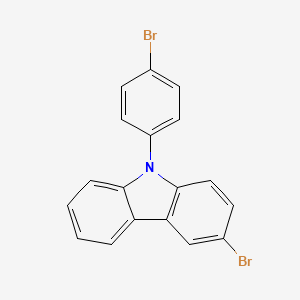
3-Bromo-9-(4-bromophenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-9-(4-bromophenyl)-9H-carbazole, commonly referred to as 3-Bromo-9, is a novel synthetic compound with a wide range of applications in the scientific research community. It is a heterocyclic aromatic compound that exhibits strong fluorescence properties, making it an ideal reagent for studying the structure and function of proteins and other biomolecules. In addition, 3-Bromo-9 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Scientific Research Applications
-
Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide
- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics .
- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
- Results or Outcomes : The model organic compound 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide is very useful, with functionalization that allows facile downhill derivation .
-
Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole
- Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
- Methods of Application : A mixture of a fluorinated aryl halide, a carbazole, and a base in solvent was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
- Results or Outcomes : The yield of the reaction was 73% .
- Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole
- Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
- Methods of Application : A mixture of a fluorinated aryl halide (2.0 mmol), a carbazole (0.5 mmol), and a base (2.0 mmol) in solvent (2 mL) was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
- Results or Outcomes : The yield of the reaction was 73% .
- Synthesis of 3-Bromo-9-(4-bromophenyl)carbazole
- Application Summary : This compound is synthesized from 3-Bromo-9H-carbazole and 4-Bromofluorobenzene .
- Methods of Application : A mixture of a fluorinated aryl halide (2.0 mmol), a carbazole (0.5 mmol), and a base (2.0 mmol) in solvent (2 mL) was allowed to react under air atmosphere. The reaction mixture was heated to the specified temperature for 24 h .
- Results or Outcomes : The yield of the reaction was 73% .
properties
IUPAC Name |
3-bromo-9-(4-bromophenyl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLPNWEQKBULG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(4-bromophenyl)-9H-carbazole | |
CAS RN |
1226860-66-7 |
Source


|
| Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


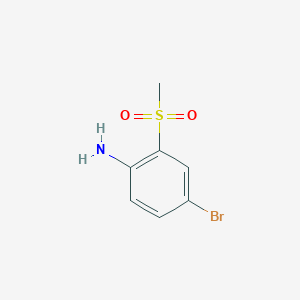
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
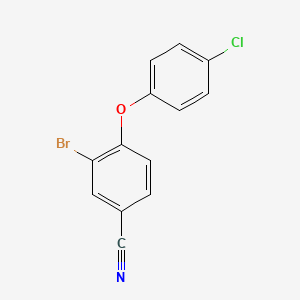
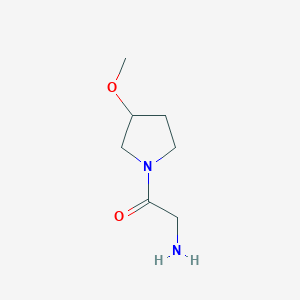
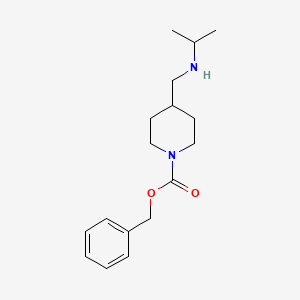

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)

![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)


